molecular formula C₉H₉NO₄ B020674 4-Acetamidosalicylic acid CAS No. 50-86-2

4-Acetamidosalicylic acid

Cat. No. B020674
CAS RN: 50-86-2
M. Wt: 195.17 g/mol
InChI Key: YBTVSGCNBZPRBD-UHFFFAOYSA-N
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Patent
US04933330

Procedure details

Sodium 2-hydroxy-4-aminobenzoate (76 g, 0.437 mole) was dissolved in water (2-300 ml) and concentrated hydrochloric acid (36.2 ml) was added after which the precipitated crystalline free acid was isolated by filtration. The acid was suspended in water (700 ml), acetic anhydride (48 ml) was added and the mixture was heated to about 100° C. (supplied with a reflux condenser) for 15 minutes under nitrogen. After cooling, the crystalline material was filtered off and dried in vacuo to give the title compound (48 g, 56%), m.p. 221°-223° C. Found (Calc. for C9H9NO4) C 55.14 (55.38), H 4.73 (4.62), N 7.12 (7.18).
Quantity
76 g
Type
reactant
Reaction Step One
Name
Quantity
151 (± 149) mL
Type
solvent
Reaction Step One
Quantity
36.2 mL
Type
reactant
Reaction Step Two
Quantity
48 mL
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four
Yield
56%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:3]=1[C:4]([O-:6])=[O:5].[Na+].Cl.[C:14](OC(=O)C)(=[O:16])[CH3:15]>O>[OH:1][C:2]1[CH:10]=[C:9]([NH:11][C:14](=[O:16])[CH3:15])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
76 g
Type
reactant
Smiles
OC1=C(C(=O)[O-])C=CC(=C1)N.[Na+]
Name
Quantity
151 (± 149) mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
36.2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
48 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was isolated by filtration
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the crystalline material was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)O)C=CC(=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.